N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is a synthetic organic compound that features a trifluoroacetyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide typically involves the reaction of indole derivatives with trifluoroacetic anhydrideThe reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, pyridine, triethylamine, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have revealed that the compound can interact with proteins such as lactate dehydrogenase, hindering their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoroacetylated indole derivatives, such as N-(3-methoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide and N-(3-trifluoroacetyl-indol-7-yl)acetamides .
Uniqueness
N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide is unique due to its specific trifluoroacetyl group and phenyl substitution, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C18H13F3N2O2 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-phenyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)17(25)14-10-23(15-9-5-4-8-13(14)15)11-16(24)22-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24) |
InChI Key |
PZPGXXJHSVOAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.